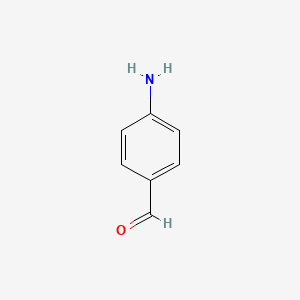

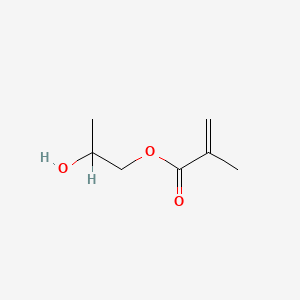

Tert-butyl 3-acetylbenzoate

概要

説明

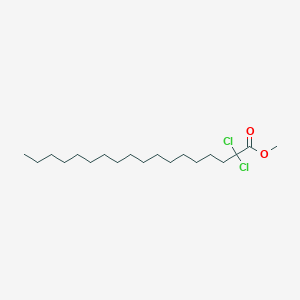

Tert-butyl 3-acetylbenzoate is a chemical compound that is widely used in scientific research. It is a member of the benzoate ester family, which has numerous applications in organic chemistry. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

科学的研究の応用

1. Solubility and Thermodynamics

The solubility of compounds related to Tert-butyl 3-acetylbenzoate, such as 4-acetylbenzoic acid, has been studied extensively in different solvents. This research is vital for industrial design and theoretical studies, providing insights into the solubility behavior of similar compounds at various temperatures (Sunsandee et al., 2013).

2. Chemical Synthesis

Tert-butyl perbenzoate, a compound closely related to this compound, has been used as an alternative to benzoquinone in Fujiwara-Moritani reactions. These reactions are crucial in organic synthesis, particularly under mild (room-temperature) conditions (Liu & Hii, 2011).

3. Organometallic Chemistry

In organometallic chemistry, Tert-butyl derivatives, including compounds similar to this compound, have been used to synthesize tetranuclear and pentanuclear compounds of rare-earth metals. These studies contribute significantly to our understanding of the synthesis and magnetism of such complex structures (Yadav et al., 2015).

4. Catalysis

Research has shown the application of tert-butylphenol, a product derived from reactions involving tert-butyl alcohol, as a catalyst in the alkylation reaction of phenol. Such catalysts are key to synthesizing tert-butylphenol, which has various industrial applications (Zhang et al., 2022).

5. Nanotechnology and Sensory Materials

Tert-butyl carbazole derivatives, which include the tert-butyl group as in this compound, have been used to construct nanofibers with strong blue emissive properties. These nanofibers have applications in detecting volatile acid vapors, demonstrating the potential of these compounds in sensory materials and nanotechnology (Sun et al., 2015).

6. Organic Synthesis

Tert-butyl phenylazocarboxylates, structurally similar to this compound, have shown versatility as building blocks in synthetic organic chemistry. They have been used in nucleophilic substitutions and radical reactions, which are fundamental processes in organic synthesis (Jasch et al., 2012).

7. Material Science

Studies on compounds like 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have provided insights into the design of bipolar materials for thermally activated delayed fluorescence. Such research is crucial for developing new materials with specific electronic, photophysical, and electrochemical properties (Huang et al., 2014).

Safety and Hazards

Tert-butyl 3-acetylbenzoate is associated with certain hazards. The compound is labeled with an exclamation mark pictogram, and the signal word is "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

Similar compounds like tert-butanol have been found to interact with several proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin .

Mode of Action

Compounds with similar structures, such as tert-butanol, have been found to interact with their targets in various ways . For instance, Ribonuclease pancreatic, one of the targets of tert-butanol, is an endonuclease that catalyzes the cleavage of RNA on the 3’ side of pyrimidine nucleotides .

Biochemical Pathways

The tert-butyl group has been found to have implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

Similar compounds like tert-butanol have been found to be extensively metabolized . The major oxidative pathway was due to the oxidation of the tert-butyl side chain to form the ω-hydroxy metabolite .

Result of Action

Similar compounds like tert-butanol have been found to interact with several proteins, potentially affecting cellular processes .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can affect the action of similar compounds .

特性

IUPAC Name |

tert-butyl 3-acetylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9(14)10-6-5-7-11(8-10)12(15)16-13(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESSMNWGVXXGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677418 | |

| Record name | tert-Butyl 3-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

317829-73-5 | |

| Record name | tert-Butyl 3-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

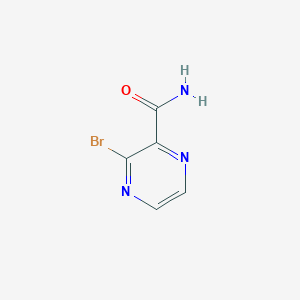

![2-Phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B3028699.png)